3-[Phenyl-(toluene-4-sulfonyl)-amino]-propionic acid
Description
International Union of Pure and Applied Chemistry Nomenclature and Alternative Chemical Designations
The compound this compound possesses multiple systematic names and alternative designations that reflect different aspects of its chemical structure. The preferred International Union of Pure and Applied Chemistry name for this compound is 3-(N-phenyl-4-methylbenzenesulfonamido)propanoic acid, which explicitly identifies the phenyl group attached to the nitrogen atom and the 4-methylbenzenesulfonyl moiety. This nomenclature system provides clear structural information by indicating the position and nature of each functional group within the molecule.
Alternative chemical designations for this compound include several variations that emphasize different structural features. The name 3-[phenyl-(4-methylphenyl)sulfonylamino]propanoic acid highlights the 4-methylphenyl component of the sulfonyl group, while the designation β-alanine, N-[(4-methylphenyl)sulfonyl]-N-phenyl- emphasizes the β-alanine backbone structure. These alternative names demonstrate the flexibility in chemical nomenclature while maintaining precise structural identification.
The molecular formula C₁₆H₁₇NO₄S encapsulates the elemental composition of the compound, revealing the presence of sixteen carbon atoms, seventeen hydrogen atoms, one nitrogen atom, four oxygen atoms, and one sulfur atom. The molecular weight of 319.38 grams per mole provides essential information for stoichiometric calculations and analytical procedures. The Chemical Abstracts Service registry number 65148-06-3 serves as the unique identifier for this compound in chemical databases and regulatory documentation.
Additional identifiers include the Molecular Design Limited number MFCD00531229, which facilitates database searches and chemical inventory management. The compound also possesses specific codes in various chemical databases, including entries in ChEMBL and other specialized chemical information systems. These multiple identification systems ensure comprehensive coverage across different chemical information platforms and facilitate accurate communication among researchers and chemical suppliers.
Molecular Architecture: Sulfonamide-Carboxylic Acid Hybrid Structure
The molecular architecture of this compound represents a sophisticated hybrid structure that combines sulfonamide and carboxylic acid functionalities within a single molecular framework. The core structure consists of a three-carbon propanoic acid chain with a substituted amino group at the beta position, creating a β-alanine derivative with enhanced structural complexity. The sulfonamide group provides the primary structural motif, consisting of a sulfur atom bonded to two oxygen atoms and connected to both a 4-methylphenyl group and a nitrogen atom.
The nitrogen atom serves as the central linking element in the molecular architecture, forming bonds with both the phenyl group and the sulfonyl moiety. This tertiary nitrogen configuration creates a branched structure that significantly influences the compound's chemical properties and spatial arrangement. The sulfonyl group adopts a tetrahedral geometry around the sulfur atom, with the two oxygen atoms positioned to minimize steric hindrance while maintaining optimal electronic distribution.
The propanoic acid segment contributes the carboxylic acid functionality, with the carboxyl group positioned at the terminal carbon of the three-carbon chain. This positioning creates a 1,3-relationship between the amino substitution and the carboxylic acid group, establishing the β-alanine structural framework. The carboxylic acid group exists in its standard planar configuration, with the carbon-oxygen double bond and the hydroxyl group arranged in the characteristic carboxyl geometry.
The 4-methylphenyl component of the sulfonyl group introduces additional structural complexity through its aromatic character and methyl substitution. The methyl group occupies the para position relative to the sulfonyl attachment point, creating a symmetrical aromatic system that influences the electronic properties of the entire sulfonamide moiety. The phenyl group attached to the nitrogen atom provides additional aromatic character and contributes to the overall molecular stability through resonance effects.
Table 1: Structural Components and Properties of this compound
| Component | Description | Formula Contribution | Structural Role |
|---|---|---|---|
| Propanoic Acid Chain | Three-carbon carboxylic acid | C₃H₅O₂ | Backbone structure |
| Phenyl Group | Benzene ring attached to nitrogen | C₆H₅ | Aromatic substituent |
| 4-Methylphenyl Group | Para-substituted toluene | C₇H₇ | Sulfonyl aromatic component |
| Sulfonamide Group | Sulfur dioxide linked nitrogen | SO₂N | Central functional group |
| Overall Molecular Formula | Complete compound | C₁₆H₁₇NO₄S | Hybrid architecture |
Comparative Structural Analysis with Related Phenylpropionic Acid Derivatives
The structural characteristics of this compound can be effectively understood through comparison with related phenylpropionic acid derivatives. Hydrocinnamic acid, also known as 3-phenylpropionic acid, represents the simplest member of this structural family with the molecular formula C₉H₁₀O₂. This compound consists of a phenyl group directly attached to a three-carbon propanoic acid chain, providing the fundamental structural template for more complex derivatives.
The compound 2-phenylpropionic acid represents an isomeric variation where the phenyl group is attached to the alpha carbon rather than the beta carbon. This positional difference significantly alters the spatial arrangement and chemical properties compared to both hydrocinnamic acid and the target compound. The alpha-substitution pattern creates different steric interactions and influences the accessibility of the carboxylic acid group for chemical reactions.
More structurally related to the target compound is 3-phenyl-3-[(phenylsulfonyl)amino]propanoic acid, which possesses the molecular formula C₁₅H₁₅NO₄S. This compound features a phenylsulfonyl group instead of the 4-methylphenylsulfonyl group found in the target molecule, demonstrating how methyl substitution affects the aromatic component of the sulfonamide functionality. The absence of the methyl group results in a slightly lower molecular weight and different electronic characteristics.
The structural comparison reveals that the target compound occupies a unique position within the phenylpropionic acid derivative family. Unlike simple phenylpropionic acids that contain only aromatic and carboxylic acid functionalities, the target compound incorporates sulfonamide chemistry that dramatically expands its potential chemical behavior. The dual aromatic character, provided by both the N-phenyl group and the 4-methylphenylsulfonyl group, creates opportunities for multiple types of intermolecular interactions and chemical transformations.
Table 2: Comparative Analysis of Phenylpropionic Acid Derivatives
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| Hydrocinnamic Acid | C₉H₁₀O₂ | 150.17 g/mol | Simple phenyl-propanoic acid |
| 2-Phenylpropionic Acid | C₉H₁₀O₂ | 150.17 g/mol | Alpha-substituted phenyl group |
| 3-Phenyl-3-[(phenylsulfonyl)amino]propanoic Acid | C₁₅H₁₅NO₄S | 305.35 g/mol | Phenylsulfonamide derivative |
| This compound | C₁₆H₁₇NO₄S | 319.38 g/mol | Methylated sulfonamide derivative |
The structural complexity of this compound distinguishes it from simpler phenylpropionic acid derivatives through several key features. The presence of the sulfonamide group introduces sulfur chemistry and creates opportunities for hydrogen bonding interactions that are absent in simple phenylpropionic acids. The tertiary nitrogen atom provides a site for potential protonation or coordination chemistry, expanding the range of possible chemical behaviors beyond those exhibited by compounds containing only carbon, hydrogen, and oxygen atoms.
The 4-methyl substitution on the phenylsulfonyl group represents a subtle but significant modification that influences both the electronic properties and steric characteristics of the molecule. This methyl group occupies the para position relative to the sulfonyl attachment, creating a more electron-rich aromatic system compared to the unsubstituted phenylsulfonyl analogue. The additional methyl group also contributes to increased molecular weight and altered physicochemical properties, including modified solubility characteristics and intermolecular interaction patterns.
Properties
IUPAC Name |
3-(N-(4-methylphenyl)sulfonylanilino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-13-7-9-15(10-8-13)22(20,21)17(12-11-16(18)19)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAMMNMSZORLLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCC(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10983719 | |
| Record name | N-(4-Methylbenzene-1-sulfonyl)-N-phenyl-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10983719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65148-06-3 | |
| Record name | 3-(((4-Methylphenyl)sulfonyl)anilino)propanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065148063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 65148-06-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144449 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | N-(4-Methylbenzene-1-sulfonyl)-N-phenyl-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10983719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(N-(4-Methylphenyl)sulfonylanilino)propanoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE3F3JWV7U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Stepwise Preparation Methods
| Step No. | Reaction Step | Reagents and Conditions | Notes and Observations |
|---|---|---|---|
| 1 | Sulfonation of Toluene Derivative | p-Toluenesulfonyl chloride, base (e.g., pyridine or triethylamine) | Forms the sulfonyl chloride intermediate; temperature control (0–5°C) recommended to avoid side reactions |
| 2 | Formation of Sulfonamide Intermediate | Reaction of sulfonyl chloride with phenylamine or p-toluidine under basic conditions | Yields sulfonamide; reaction monitored by TLC or FT-IR (characteristic sulfonamide C=O stretch ~1350 cm⁻¹) |
| 3 | Propionic Acid Attachment | Alkylation or Michael addition using suitable alkyl halide or acrylate derivative | Typically performed under basic conditions; ensures propionic acid group attachment at amino site |
| 4 | Purification | Recrystallization or chromatographic techniques (HPLC) | Purity >95% confirmed by HPLC; NMR and MS used for structural verification |
Detailed Reaction Conditions and Optimization
Sulfonation: The sulfonyl chloride intermediate is synthesized by reacting toluene derivatives with chlorosulfonic acid or sulfonyl chloride reagents. The reaction is typically performed at low temperatures (0–5°C) to minimize undesired side products. Bases such as pyridine or triethylamine serve to neutralize the generated HCl and facilitate sulfonyl chloride formation.
Sulfonamide Formation: The sulfonyl chloride is then reacted with phenylamine under anhydrous conditions. The reaction proceeds via nucleophilic substitution forming the sulfonamide bond. The use of dry solvents like dichloromethane or tetrahydrofuran (THF) and inert atmosphere improves yield and selectivity. Monitoring by FT-IR and TLC is essential to confirm completion.
Propionic Acid Functionalization: Introduction of the propionic acid moiety is achieved by alkylation of the sulfonamide intermediate with suitable electrophiles such as bromo-propionic acid derivatives or via Michael addition to acrylates. Reaction conditions typically involve mild bases and controlled temperatures (room temperature to 50°C) to avoid degradation of sensitive groups.
Analytical Characterization
To ensure the structural integrity and purity of the synthesized compound, the following analytical techniques are employed:
| Technique | Purpose | Key Observations |
|---|---|---|
| NMR Spectroscopy (¹H and ¹³C) | Confirm aromatic and aliphatic proton environments | Aromatic protons at δ 7.2–7.8 ppm; propionic acid protons at δ 2.3–2.6 ppm; sulfonamide NH signals observed |
| FT-IR Spectroscopy | Identify functional groups, especially sulfonamide | Sulfonamide C=O stretch near 1350 cm⁻¹; broad O–H stretch from carboxylic acid |
| High-Performance Liquid Chromatography (HPLC) | Assess purity (>95% desired) | Reverse-phase chromatography with UV detection at 254 nm |
| Mass Spectrometry (HRMS or ESI-MS) | Confirm molecular weight and formula | Molecular ion peak consistent with C17H19NO4S (333.4 g/mol) |
| Solubility Testing | Determine solubility in polar solvents | Solubility in DMSO and ethanol consistent with predicted Hansen solubility parameters (δ = 24–28 MPa¹/²) |
Research Findings and Optimization Insights
Computational Chemistry Applications: Density Functional Theory (DFT) and transition state modeling have been used to optimize reaction conditions, predict energy barriers for sulfonamide bond formation, and select ideal solvents (e.g., dichloromethane over THF) to maximize yield.
Reaction Monitoring: In-situ FT-IR and TLC are effective for tracking sulfonylation and amine coupling steps, allowing timely intervention to prevent side reactions and improve regioselectivity.
Scale-Up Considerations: For industrial production, continuous flow reactors with optimized mixing and heat management are recommended to handle exothermic sulfonation steps and maintain product consistency.
Polymorphism and Solubility: Variations in solubility data are often attributed to polymorphic forms of the compound. X-ray crystallography can identify these polymorphs, enabling better control over formulation and storage conditions.
Summary Table of Preparation Method Parameters
| Parameter | Recommended Conditions | Remarks |
|---|---|---|
| Sulfonation temperature | 0–5°C | Prevents side reactions |
| Base for sulfonylation | Pyridine or triethylamine | Neutralizes HCl, facilitates reaction |
| Solvent for coupling | Anhydrous dichloromethane or THF | Ensures dry environment for sulfonamide formation |
| Reaction atmosphere | Inert (N₂ or Ar) | Avoids moisture and oxidation |
| Alkylation temperature | Room temperature to 50°C | Mild to protect functional groups |
| Purification technique | Recrystallization or reverse-phase HPLC | Achieves >95% purity |
| Characterization methods | NMR, FT-IR, HPLC, MS | Confirms structure and purity |
Chemical Reactions Analysis
Types of Reactions
3-[Phenyl-(toluene-4-sulfonyl)-amino]-propionic acid undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are employed.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amines, and substituted aromatic compounds .
Scientific Research Applications
3-[Phenyl-(toluene-4-sulfonyl)-amino]-propionic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of nonsteroidal anti-inflammatory drugs (NSAIDs).
Mechanism of Action
The mechanism of action of 3-[Phenyl-(toluene-4-sulfonyl)-amino]-propionic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to anti-inflammatory and antimicrobial effects. The compound may also modulate signaling pathways involved in inflammation and immune response .
Comparison with Similar Compounds
Structural Analogues with Sulfonyl Groups
Table 1: Sulfonamide-Containing Propionic Acid Derivatives
Key Differences :
- Substituent Complexity : The target compound lacks ester or halogen groups present in analogues like the chlorosulfonyl derivative, which may enhance reactivity in coupling reactions .
Propionic Acid Derivatives with Aromatic Moieties
Table 2: Aromatic-Substituted Propionic Acids
Key Differences :
- Functional Groups : Fenbufen’s biphenyl-carbonyl group enhances its anti-inflammatory activity compared to the target compound’s sulfonamide group, which lacks direct therapeutic data .
- Biological Role : Valifenalate-acid is a pesticide metabolite with a chlorophenyl and valyl substituent, highlighting how side chains dictate environmental and metabolic behavior .
Amino-Substituted Propionic Acids
Table 3: Amino-Modified Propionic Acid Derivatives
Key Differences :
- Amino Modifications: The trifluoroacetyl group in CAS 117291-24-4 increases electrophilicity, favoring nucleophilic substitution reactions, unlike the target compound’s sulfonamide group .
Ester Derivatives of Propionic Acid
Table 4: Ester-Functionalized Propionic Acids
Key Differences :
- Volatility and Application : The insect repellent’s ethyl ester group improves volatility for topical use, whereas the target compound’s free carboxylic acid may limit such applications .
- Complexity : The chlorosulfonyl ester in Table 4 requires rigorous purification (e.g., column chromatography), unlike simpler ester derivatives .
Biological Activity
3-[Phenyl-(toluene-4-sulfonyl)-amino]-propionic acid (PTSA) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of PTSA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
PTSA is characterized by a propionic acid backbone substituted with a phenyl group and a toluene-4-sulfonamide moiety. Its molecular formula is , and it exhibits properties typical of sulfonamide derivatives, which are known for their diverse biological activities.
1. Anticancer Activity
Research indicates that PTSA derivatives exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting key signaling pathways involved in tumor growth.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| PTSA Derivative A | 15.2 | Inhibition of AKT signaling |
| PTSA Derivative B | 22.5 | Induction of apoptosis via caspase activation |
These findings suggest that PTSA may serve as a scaffold for developing new anticancer agents.
2. Anti-inflammatory Effects
PTSA has been evaluated for its anti-inflammatory properties, particularly in models of acute inflammation. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Case Study: In a murine model of arthritis, administration of PTSA resulted in a significant reduction in joint swelling and inflammatory markers compared to control groups .
3. Antimicrobial Activity
The antimicrobial activity of PTSA and its derivatives has been explored against various bacterial strains. Some derivatives have demonstrated potent activity against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 32 µg/mL |
This suggests potential applications in treating bacterial infections .
The biological activities of PTSA can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: PTSA derivatives have been shown to inhibit enzymes such as cathepsin A, which plays a crucial role in various pathological conditions including cancer and inflammation .
- Modulation of Signaling Pathways: The ability to interfere with key signaling pathways, such as the PI3K/AKT pathway, underlies its anticancer effects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[Phenyl-(toluene-4-sulfonyl)-amino]-propionic acid, and how can reaction yields be optimized?
- The compound is synthesized via sulfonylation of the parent amine followed by propionic acid coupling. A validated method involves using triethyl phosphonoacetate derivatives for isotopic labeling (e.g., [1-¹³C]-propionic acid analogs) to track reaction pathways . Optimization includes adjusting reaction time (12–24 hours), temperature (60–80°C), and stoichiometric ratios of toluenesulfonyl chloride to the amine intermediate (1:1.2 molar ratio). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) typically achieves >90% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Essential techniques include:
- ¹H/¹³C NMR : Look for the sulfonamide proton (δ 3.1–3.3 ppm, triplet) and aromatic protons (δ 7.2–7.8 ppm, multiplet) .
- FT-IR : Confirm sulfonyl S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and carboxylic acid O-H (2500–3300 cm⁻¹) .
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to verify molecular ion peaks ([M+H]⁺ at m/z 336.1 for C₁₆H₁₇NO₄S) .
Q. How can researchers address discrepancies in solubility data across different solvent systems?
- Solubility parameters (δ) derived from Hansen solubility theory (e.g., δ ≈ 22.5 MPa¹/² for polar solvents like DMSO) should guide excipient selection for formulation . Contradictions in literature data often arise from pH-dependent ionization (pKa ≈ 4.2 for the carboxylic acid group). Validate solubility experimentally using UV-Vis spectroscopy at λ_max ≈ 270 nm .
Q. What stability considerations are critical for long-term storage of this compound?
- The compound degrades under UV light (λ < 400 nm) and in acidic/basic conditions. Store lyophilized samples at -20°C in amber vials under inert gas (N₂/Ar). Monitor degradation via periodic HPLC analysis (retention time shift >5% indicates instability) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and biological interactions?
- DFT calculations (B3LYP/6-311++G(d,p)) optimize geometry and predict electronic properties (HOMO-LUMO gap ≈ 5.1 eV, indicating moderate reactivity) .
- Molecular docking (AutoDock Vina) identifies potential binding to enzymes like cyclooxygenase-2 (binding energy ≤ -7.2 kcal/mol), suggesting anti-inflammatory applications . Validate with in vitro assays (e.g., COX-2 inhibition IC₅₀) .
Q. What strategies resolve contradictions in NMR data between synthetic batches?
- Contradictions often arise from rotameric equilibria in the sulfonamide group. Use 2D NMR (NOESY/ROESY) to detect spatial correlations between sulfonyl protons and the phenyl ring. Variable-temperature NMR (25–60°C) can coalesce split signals, confirming dynamic conformational changes .
Q. How can isotopic labeling (e.g., ¹³C, ²H) elucidate metabolic pathways in pharmacological studies?
- Synthesize [1-¹³C]-labeled analogs (via [¹³C]triethyl phosphonoacetate) to track propionic acid metabolism in hepatic cells using LC-MS/MS. Quantify metabolites like succinate (m/z 117.02 → 99.01 transition) to map TCA cycle incorporation .
Q. What reactor design principles improve scalability for multi-step syntheses of this compound?
- Use continuous-flow reactors with immobilized catalysts (e.g., sulfonic acid resins) to enhance toluenesulfonylation efficiency (residence time <30 minutes, 70°C). Computational fluid dynamics (CFD) models optimize mixing and heat transfer, reducing byproduct formation (<2%) .
Methodological Best Practices
- Data Validation : Cross-verify spectral data with computational simulations (e.g., Gaussian for NMR chemical shifts) .
- Batch Consistency : Implement quality control (QC) protocols using tandem MS/MS for impurity profiling (e.g., detect unreacted toluenesulfonyl chloride at m/z 173.9) .
- Ethical Compliance : Adhere to CRDC guidelines (RDF2050112) for reactor design and safety in chemical engineering workflows .
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
